molecular formula C21H26N2O3S B6511553 4-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide CAS No. 922115-47-7

4-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide

Cat. No. B6511553
CAS RN: 922115-47-7
M. Wt: 386.5 g/mol
InChI Key: IGWASUFNMBDGJA-UHFFFAOYSA-N
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Description

“4-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide” is a complex organic compound. It contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) core, which is an important structural motif of various natural products and therapeutic lead compounds . THIQs are known to function as antineuroinflammatory agents .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .


Molecular Structure Analysis

The molecular structure of “4-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide” is complex, with a THIQ core and additional functional groups. The THIQ core is a secondary amine with the chemical formula C9H11N .


Chemical Reactions Analysis

The chemical reactions involving THIQ derivatives are diverse and complex. Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 4-Phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide is the 17β-Hydroxysteroid dehydrogenases . This enzyme catalyzes the interconversion at the C17 position between oxidized and reduced forms of steroidal nuclear receptor ligands . It is expressed in malignant cells and plays a crucial role in estrogen-dependent diseases such as breast and ovarian cancers and in endometriosis .

Mode of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The compound likely interacts with its target enzyme, influencing its activity and leading to changes in the cellular environment.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the metabolism of steroidal nuclear receptor ligands, given its interaction with 17β-Hydroxysteroid dehydrogenases . The downstream effects of this interaction could include alterations in the levels of active estradiol, potentially impacting the progression of estrogen-dependent diseases .

Pharmacokinetics

It is known that thiqs have a broad range of pharmacological activities , suggesting that they may have favorable pharmacokinetic properties

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its influence on the activity of 17β-Hydroxysteroid dehydrogenases . By interacting with this enzyme, the compound could potentially alter the balance of steroidal nuclear receptor ligands within the cell, impacting cellular processes and disease progression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, THIQs are known to be widely distributed among plants, foods, and in the environment . Some of them are present in the mammalian brain and have the ability to cross the blood–brain barrier (BBB) . .

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c24-21(12-6-9-18-7-2-1-3-8-18)22-14-16-27(25,26)23-15-13-19-10-4-5-11-20(19)17-23/h1-5,7-8,10-11H,6,9,12-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWASUFNMBDGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide

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